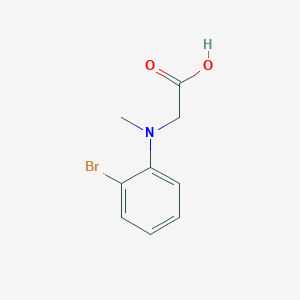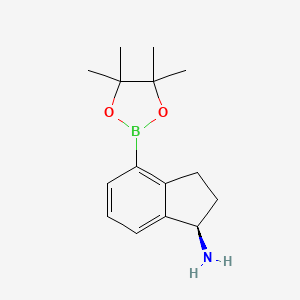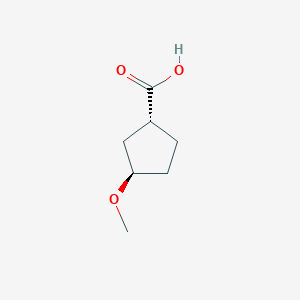![molecular formula C7H5N3O3 B13006260 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13006260.png)
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole-2-carboxylic acid with hydrazine derivatives under acidic conditions can lead to the formation of the desired triazine ring .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of transition metal catalysts and high-temperature conditions to facilitate the cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazine compounds, which can further be utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is a building block in the development of pharmaceutical agents, such as kinase inhibitors and antiviral drugs.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
- 4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile
- 5-methyl-4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
Uniqueness
What sets 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid apart is its specific substitution pattern and the presence of a carboxylic acid group, which can influence its reactivity and biological activity. This makes it a versatile building block for the synthesis of a wide range of bioactive molecules .
Propiedades
Fórmula molecular |
C7H5N3O3 |
|---|---|
Peso molecular |
179.13 g/mol |
Nombre IUPAC |
4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-5-1-4(7(12)13)2-10(5)9-3-8-6/h1-3H,(H,12,13)(H,8,9,11) |
Clave InChI |
OJLSUKAKEXVXIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=O)NC=NN2C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 4-chloropyrido[4,3-d]pyrimidine-2-carboxylate](/img/structure/B13006196.png)




![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13006241.png)




